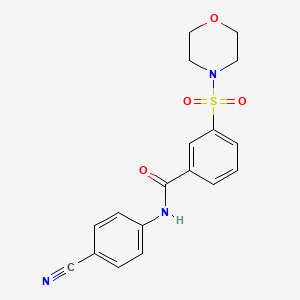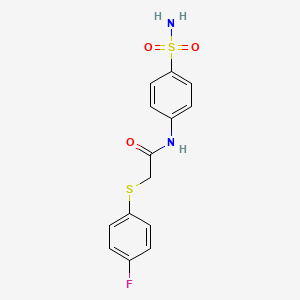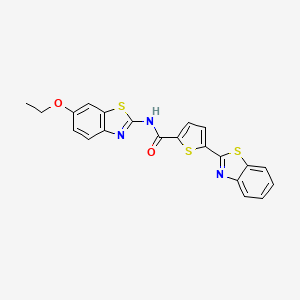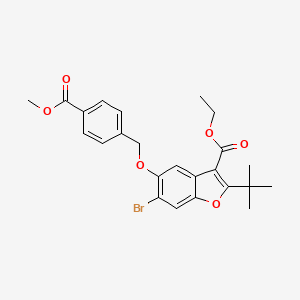![molecular formula C19H20N2O2S2 B2834499 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 380173-02-4](/img/structure/B2834499.png)
2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole” can be found in various chemical databases .Chemical Reactions Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various chemical databases .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- Research on 1,3,4-oxadiazole bearing compounds, which are structurally similar to the chemical , highlights their synthesis and spectral analysis. These compounds demonstrate moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria due to their structural features (Khalid et al., 2016).
Biological Evaluation
- Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, evaluating their biological activities. These compounds were tested for their inhibitory activity against the butyrylcholinesterase enzyme and showed potential based on molecular docking studies, suggesting interactions with amino acid residues important for ligand stabilization (Khalid et al., 2016).
Antimicrobial and Antifungal Studies
- A study synthesizing new pyridine derivatives, including compounds with structures related to the queried chemical, showed considerable antibacterial activity. This suggests the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Antitumor Activity
- Research into novel 1,2-dihydropyridine, thiophene, and thiazole derivatives, possessing a biologically active sulfone moiety, revealed that some of these compounds exhibited better activity than the reference drug Doxorubicin against human breast cancer cell lines. This highlights the potential of such compounds in cancer treatment (Al-Said et al., 2011).
Anticonvulsant Agents
- The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety was undertaken, with some showing protection against picrotoxin-induced convulsions. This suggests their potential as anticonvulsant agents (Farag et al., 2012).
Molecular Docking Studies
- Molecular docking studies of benzothiazolopyridine compounds on estrogen and progesterone receptors were conducted to predict activity against breast cancers. The docking results showed favorable interactions, suggesting these compounds could have therapeutic applications in breast cancer treatment (Shirani et al., 2021).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives, which are also part of the compound’s structure, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The compound’s interaction with its targets would likely result in changes to the targets’ function, leading to the observed biological effects.
Biochemical Pathways
Given the diverse biological activities of thiazole and piperidine derivatives , it can be inferred that multiple biochemical pathways could be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the diverse biological activities of thiazole and piperidine derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels. These could potentially include modulation of enzyme activity, alteration of cell signaling pathways, inhibition of microbial growth or viral replication, reduction of inflammation and pain, protection of neurons, and inhibition of tumor growth.
Analyse Biochimique
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is not well-defined due to the limited research available. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-9-10-15(19-20-16-7-3-4-8-17(16)24-19)13-18(14)25(22,23)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHAOHWCJKCRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)
![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)
![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)

![N-(4-methoxybenzyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2834431.png)
![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(m-tolyl)piperazin-1-yl)methanone](/img/structure/B2834433.png)


![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2834437.png)
![8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2834438.png)
![Methyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2834439.png)